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Polyvinyl alcohol - 557-75-5

Polyvinyl alcohol

Catalog Number: EVT-3563475
CAS Number: 557-75-5
Molecular Formula: CH2CHOH
C2H4O
Molecular Weight: 44.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Polyvinyl alcohol appears as odorless white to cream-colored granules or powder. Pure aqueous solutions are neutral or faintly acid and subject to mold growth. pH (4% aqueous solution): 5-8. Strongly hydrophilic. (NTP, 1992)
A polymer prepared from polyvinyl acetates by replacement of the acetate groups with hydroxyl groups. It is used as a pharmaceutic aid and ophthalmic lubricant as well as in the manufacture of surface coatings artificial sponges, cosmetics, and other products.
Source

Polyvinyl alcohol is derived from polyvinyl acetate, which is produced from the polymerization of vinyl acetate monomers. The hydrolysis process involves the reaction of polyvinyl acetate with water, resulting in the formation of polyvinyl alcohol. This process can be controlled to produce varying degrees of hydrolysis, which affects the polymer's properties.

Classification

Polyvinyl alcohol can be classified based on its degree of hydrolysis and molecular weight. The degree of hydrolysis refers to the percentage of acetate groups converted to hydroxyl groups, while molecular weight influences its solubility and mechanical properties. Common classifications include fully hydrolyzed (98-100% hydrolysis) and partially hydrolyzed (80-95% hydrolysis) forms.

Synthesis Analysis

Methods

The synthesis of polyvinyl alcohol primarily involves two methods:

  1. Hydrolysis of Polyvinyl Acetate: This method entails treating polyvinyl acetate with water or an aqueous solution in the presence of a catalyst (such as sodium hydroxide) to facilitate the hydrolysis reaction.
  2. Direct Polymerization: In some cases, vinyl alcohol can be polymerized directly, but this method is less common due to the instability of vinyl alcohol.

Technical Details

The hydrolysis reaction can be represented as follows:

 C4H6O2 n+nH2O C2H4n+nCH3COOH\text{ C}_4\text{H}_6\text{O}_2\text{ }_n+n\text{H}_2\text{O}\rightarrow \text{ C}_2\text{H}_4\text{O }_n+n\text{CH}_3\text{COOH}

Where nn represents the number of repeating units in the polymer chain. The reaction conditions (temperature, pressure, and concentration) can significantly influence the molecular weight and properties of the resulting polyvinyl alcohol.

Molecular Structure Analysis

Structure

Polyvinyl alcohol consists of a linear chain structure with repeating units of vinyl alcohol. The molecular formula can be represented as C2H4O\text{C}_2\text{H}_4\text{O}. The hydroxyl groups (-OH) attached to the carbon backbone are responsible for its hydrophilicity and solubility in water.

Data

The molecular weight of polyvinyl alcohol can vary widely depending on its synthesis conditions, typically ranging from 10,000 to 200,000 g/mol. The degree of hydrolysis also plays a crucial role in determining its physical properties.

Chemical Reactions Analysis

Reactions

Polyvinyl alcohol is involved in several chemical reactions:

  1. Esterification: Polyvinyl alcohol can react with carboxylic acids to form esters.
  2. Cross-linking: It can undergo cross-linking reactions with agents such as glutaraldehyde or boron compounds to enhance its mechanical properties and thermal stability.

Technical Details

The cross-linking process typically involves the formation of covalent bonds between hydroxyl groups on different polymer chains, resulting in a three-dimensional network that improves strength and durability.

Mechanism of Action

Process

The mechanism by which polyvinyl alcohol functions in various applications often involves its ability to form hydrogen bonds due to the presence of hydroxyl groups. This property allows it to interact effectively with other materials, enhancing adhesion and film-forming capabilities.

Data

In applications such as drug delivery systems or coatings, the release profile of active ingredients can be modulated by adjusting the degree of hydrolysis and molecular weight of polyvinyl alcohol.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or off-white powder or granules.
  • Solubility: Soluble in water; solubility varies with molecular weight and degree of hydrolysis.
  • Melting Point: Typically ranges from 230 °C to 250 °C depending on molecular weight.

Chemical Properties

  • pH Stability: Generally stable across a wide pH range (4-10).
  • Biodegradability: Polyvinyl alcohol is biodegradable under certain conditions due to its hydrophilic nature.
Applications

Polyvinyl alcohol has numerous scientific uses across various fields:

  1. Pharmaceuticals: Used as a binder in tablet formulations and as a film-coating agent.
  2. Textiles: Employed as a sizing agent to improve fabric strength during weaving.
  3. Packaging: Utilized in biodegradable films for food packaging due to its environmental compatibility.
  4. Biomedical Applications: Used in hydrogels for drug delivery systems and tissue engineering scaffolds.
  5. Agriculture: Applied in controlled-release fertilizers due to its ability to form hydrogels that regulate nutrient release.
Synthesis and Manufacturing Methodologies of Polyvinyl Alcohol (PVA)

Industrial Hydrolysis and Alcoholysis Processes for PVA Production

Industrial-scale PVA production relies predominantly on the alcoholysis (saponification) of PVAc, where ester groups are converted to hydroxyl groups using catalysts in alcoholic media. Two principal methodologies dominate:

  • High-Alkali (Wet) Process: Characterized by the use of aqueous sodium hydroxide solutions (typically 1-2% water content in the methanol/PVAc system) with high catalyst concentrations (NaOH: 10-14 mmol per mole of vinyl acetate repeating unit). This method offers rapid reaction kinetics (completed within 5-10 minutes) at moderate temperatures (45-50°C). However, significant side reactions generate sodium acetate (NaOAc) impurities. The resulting PVA product exhibits higher ash content (up to 1.5-2.0%) and lower purity due to residual NaOAc, which can adversely affect applications requiring optical clarity or electrical properties [2] [10].
  • Low-Alkali (Dry) Process: Employs near-anhydrous conditions (water content < 0.1-0.3%) and substantially reduced alkali catalyst concentrations (NaOH: 1-2 mmol per mole of vinyl acetate repeating unit). Although reaction times are longer (15-20 minutes at 40-45°C), the drastic reduction in water minimizes ester hydrolysis side products. Consequently, PVA produced via the dry process achieves ultra-high purity with sodium acetate content below 0.2% and ash content under 0.1%, making it suitable for high-value applications like optical films and pharmaceuticals [1] [2].

Both processes typically utilize methanol as the solvent. Post-alcoholysis, PVA is separated, washed extensively to remove sodium acetate and residual alkali, dried, and milled. Critical process control parameters include precise temperature management during the exothermic reaction, alkali concentration, water content, and efficient removal of by-products [5] [8]. Continuous process innovations focus on enhancing mixing efficiency, catalyst recovery, and methanol recycling to improve sustainability [8].

Table 1: Comparison of Key Industrial Alcoholysis Processes for PVA Production

Process ParameterHigh-Alkali (Wet) ProcessLow-Alkali (Dry) Process
Water Content in Feed (%)1.0 - 2.0< 0.1 - 0.3
NaOH Catalyst ConcentrationHigh (10-14 mmol/mol VAc)Low (1-2 mmol/mol VAc)
Reaction TimeShort (5-10 min)Longer (15-20 min)
Reaction Temperature45-50 °C40-45 °C
Sodium Acetate By-productHigh (1.5-2.0%)Very Low (<0.2%)
PVA Purity/Ash ContentLower Purity, Higher AshHigher Purity, Lower Ash
Primary ApplicationsAdhesives, ConstructionOptical Films, Pharmaceuticals

Polymerization Techniques for Tailoring Degree of Hydrolysis and Molecular Weight

The properties of PVA are fundamentally determined during the synthesis of its precursor, polyvinyl acetate (PVAc), and the subsequent hydrolysis/alcoholysis conditions:

  • PVAc Synthesis Control: PVAc is predominantly synthesized via free-radical polymerization of vinyl acetate monomer (VAc). The choice of initiator system (e.g., azobisisobutyronitrile (AIBN), benzoyl peroxide, or redox pairs like hydrogen peroxide/ascorbic acid), polymerization temperature (60-80°C), monomer concentration, and chain transfer agents (e.g., aldehydes or mercaptans) govern the molecular weight (MW) and molecular weight distribution (MWD) of PVAc. Emulsion polymerization, often employing composite emulsifiers and redox initiation systems, is widely used to produce high molecular weight PVAc with controlled particle size and distribution, which ultimately translates to high-DP PVA after alcoholysis [1] [10]. Controlling the polymerization reaction kinetics (e.g., via monomer feed rate or temperature gradients) allows precise tailoring of the PVAc chain length.
  • Hydrolysis/Alcoholysis Degree Control: The degree of hydrolysis (DH) – the percentage of acetate groups converted to hydroxyl groups – is primarily controlled during the alcoholysis step. Key variables include:
  • Catalyst Type and Concentration: Alkaline catalysts (NaOH, KOH, methoxides) favor complete hydrolysis (>98% DH). Acid catalysts (e.g., mineral acids) allow partial hydrolysis (87-89% DH).
  • Reaction Time and Temperature: Longer reaction times and higher temperatures drive hydrolysis closer to completion.
  • Solvent Composition: Methanol/water ratios influence reaction kinetics and equilibrium.Partial hydrolysis (e.g., 87-89% DH) yields PVA retaining some acetate groups, enhancing cold-water solubility and reducing crystallinity. Complete hydrolysis (98-100% DH) produces PVA with high crystallinity, thermal stability, and water resistance (requiring hot water for dissolution) [2] [5].
  • Molecular Weight & Viscosity Relationship: The degree of polymerization (DP) of PVAc directly dictates the DP of PVA. DP is classified as: Ultra-high (DP ~25,000-30,000; MW ~300,000-360,000 g/mol), High (DP ~17,000-22,000; MW ~170,000-220,000 g/mol), Medium (DP ~12,000-15,000; MW ~120,000-150,000 g/mol), and Low (DP ~500-1,500; MW ~25,000-35,000 g/mol). Higher DP correlates directly with increased aqueous solution viscosity, mechanical strength, and solvent resistance but decreased solubility and film elongation [2]. PVA grades are designated by numbers indicating DP and DH (e.g., PVA 17-88 signifies a DP of ~1700 and DH of 88%).

Table 2: Influence of Polymerization and Hydrolysis Parameters on PVA Properties

Synthetic ParameterImpact on PVAc/PVAResulting PVA PropertyTypical Applications
High-Temp PolymerizationLower PVAc Molecular Weight (MW)Lower DP PVA, Lower Solution ViscosityDispersants, Low-Viscosity Adhesives
Low-Temp/Redox InitiationHigher PVAc MWHigher DP PVA, Higher Strength Films/FibersHigh-Strength Films, Vinylon Fiber
Partial Hydrolysis (87-89%)Residual Acetate Groups (~12-13%)Enhanced Cold-Water SolubilityPolymer Dispersions, Adhesives
Complete Hydrolysis (98-100%)Minimal Acetate Groups (<2%)High Crystallinity, Hot Water SolubilityWater-Resistant Films, Textile Sizing
Use of Chain Transfer AgentsNarrow MW Distribution (MWD)More Uniform Solution BehaviorPrecision Coatings, Membranes

Green Synthesis Approaches Utilizing Non-Petroleum Feedstocks

Driven by sustainability imperatives, significant research focuses on reducing the environmental footprint of PVA synthesis and incorporating bio-derived components:

  • Bio-based Vinyl Acetate Monomer (VAc): While still predominantly petroleum-derived, routes to synthesize VAc from non-fossil feedstocks are under active investigation. Potential pathways include fermentation of sugars to produce ethanol, which can be dehydrogenated to acetaldehyde, followed by reaction with acetic acid (itself potentially bio-derived). Alternatively, direct catalytic processes involving bio-ethanol, acetic acid, and oxygen offer promise. Large-scale commercial implementation faces challenges related to cost competitiveness and process efficiency [5].
  • Biological Synthesis of PVA-Composite Nanoparticles: A prominent green approach involves synthesizing functional nanoparticles (NPs) using plant extracts, which are then incorporated into PVA matrices. This leverages the reduction and stabilization capabilities of phytochemicals (polyphenols, flavonoids, terpenoids, reducing sugars) present in agricultural waste streams:
  • Silver NPs (AgNPs): Synthesized using extracts from Ocimum sanctum (Holy Basil) leaves or pomegranate (Punica granatum) peel. These AgNPs exhibit potent antimicrobial activity. Encapsulation within PVA via solution blending or electrospinning yields composite films/nanofibers (AgPVA) for active food packaging, significantly extending the shelf-life of perishables like minced meat while maintaining migration levels below safety thresholds [6] [9].
  • Cerium Oxide NPs (CeO₂ NPs): Synthesized using Abroma augusta seed extract. Incorporated into chitosan/PVA blend films, these CeO₂ NPs enhance mechanical strength, barrier properties, and antimicrobial/antioxidant activity, making them suitable for food preservation coatings [3].
  • Waste Valorization in Synthesis: Utilizing agricultural waste (fruit peels, seed extracts) as reducing/capping agents for NP synthesis provides economic and environmental benefits by transforming waste streams into valuable materials. These methods typically operate under ambient conditions, utilize water as a solvent, and avoid toxic chemicals compared to conventional chemical NP synthesis [3] [6] [9].

Table 3: Green Synthesis of PVA Composites Using Plant-Derived Nanoparticles

Feedstock SourceNanoparticle TypeReduction/Stabilization AgentsPVA Composite Form & Key EnhancementApplication Target
Pomegranate PeelSilver (Ag)Ellagitannins, Gallic Acid, FlavonoidsAgPVA Nanofibers (Electrospun); Antimicrobial ActivityEdible Berry Tomato Coating [9]
Ocimum sanctum LeavesSilver (Ag)Ursolic Acid, Eugenol, Rosmarinic AcidAgNPs in PVA Matrix; Antibacterial (S. aureus, E. coli)Antimicrobial Films [6]
Abroma augusta SeedsCerium Oxide (CeO₂)Alkaloids, Flavonoids, Phenolic CompoundsCeO₂/Chitosan/PVA Composite Films; Mechanical & Antimicrobial BoostFood Packaging [3]

Post-Synthetic Modifications for Functional Group Integration

Post-synthetic modification of pre-formed PVA is a versatile strategy to introduce novel functionalities without altering the core polymerization process, significantly expanding PVA's application scope:

  • Functionalization via Pendant Groups: The abundant hydroxyl (-OH) groups along the PVA backbone serve as reactive sites for chemical derivatization. A key example is the reaction with alkyl isocyanates:PVA-OH + R-N=C=O → PVA-OC(O)NH-RThis yields PVA carbamates. Introducing N-alkyl-substituted carbamates (e.g., R = -CH₂CH₂N(CH₃)₂) imparts thermo- and CO₂-responsiveness. These modified PVAs exhibit a Lower Critical Solution Temperature (LCST). Below the LCST, tertiary amine groups can be protonated by dissolved CO₂ (forming hydrophilic carbamates), increasing solubility and raising the LCST. Upon heating above the LCST or N₂ bubbling (removing CO₂), deprotonation triggers a hydrophilic-to-hydrophobic transition, leading to precipitation. This reversible behavior is promising for smart separations, sensors, and CO₂ capture technologies [4] [7].
  • Crosslinking: PVA can be crosslinked using aldehydes (e.g., glutaraldehyde), dicarboxylic acids, or borate ions to form networks. This significantly enhances water resistance, mechanical strength, and thermal stability, crucial for hydrogels in biomedical applications or robust films. Crosslinking density controls swelling behavior and gel strength.
  • Nanocomposite Formation: Integrating inorganic nanofillers (beyond biologically synthesized NPs mentioned in 1.3) like silica, layered silicates (montmorillonite), or graphene oxide into PVA matrices dramatically improves mechanical properties (tensile strength, modulus), barrier properties (gas/water vapor permeability), thermal stability, and can impart additional functionalities like electrical conductivity or enhanced adsorption capacity. Dispersion homogeneity and interfacial adhesion between the nanofiller and PVA matrix are critical factors determining composite performance.
  • Graft Copolymerization: Vinyl monomers (e.g., acrylic acid, acrylamide, styrene) can be grafted onto the PVA backbone using radical initiators. This creates comb-like copolymers combining PVA's properties with those of the grafted polymer, enabling property tuning for specific applications like flocculants, superabsorbents, or compatibilizers.
  • Polymer Blending: Physical blending of PVA with other biocompatible polymers (e.g., chitosan, starch, cellulose derivatives) leverages synergistic effects. For instance, blending PVA with chitosan enhances film-forming ability, mechanical strength, and inherent antimicrobial properties of chitosan, creating biodegradable active packaging materials. Hydrogen bonding between the -OH groups of PVA and the -NH₂/-OH groups of chitosan is the primary interaction governing blend properties [3].

Table 4: Common Post-Synthetic Modification Strategies for PVA and Their Applications

Modification StrategyReagents/ComponentsKey Functional Groups/Structures IntroducedPrimary Property EnhancementTargeted Applications
Carbamate FormationAlkyl Isocyanates (R-NCO)-OC(O)NH-R (R = alkyl with tertiary amine)Thermo-responsiveness, CO₂ SensitivitySmart Membranes, CO₂ Capture Media [4] [7]
CrosslinkingGlutaraldehyde, Boric AcidAcetal, Diester, or Borate Ester CrosslinksWater Resistance, Mechanical Strength, Dimensional StabilityHydrogels, Robust Films, Contact Lenses
NanocompositesCeO₂ NPs, AgNPs, Clay, GrapheneDispersed Inorganic/Organic NanophaseMechanical Strength, Barrier Properties, Antimicrobial Activity, ConductivityActive Packaging, High-Performance Films
Graft CopolymerizationAcrylic Acid, AcrylamidePVA-g-Poly(Acrylic Acid) etc.Tunable Hydrophilicity/Hydrophobicity, ResponsivenessSuperabsorbents, Drug Delivery Carriers
Polymer BlendingChitosan, Starch, CelluloseInterpenetrating or Miscible BlendsEnhanced Film-Forming, Biodegradability, BioactivityBiodegradable Packaging, Wound Dressings [3]

List of Compounds Mentioned:

  • Polyvinyl Alcohol (PVA)
  • Polyvinyl Acetate (PVAc)
  • Vinyl Acetate Monomer (VAc)
  • Sodium Hydroxide (NaOH)
  • Methanol (CH₃OH)
  • Sodium Acetate (CH₃COONa)
  • Cerium Oxide Nanoparticles (CeO₂ NPs)
  • Silver Nanoparticles (AgNPs)
  • Chitosan
  • N-Alkyl-Substituted Carbamates
  • Glutaraldehyde

Properties

CAS Number

557-75-5

Product Name

Polyvinyl alcohol

IUPAC Name

ethenol

Molecular Formula

CH2CHOH
C2H4O

Molecular Weight

44.05 g/mol

InChI

InChI=1S/C2H4O/c1-2-3/h2-3H,1H2

InChI Key

IMROMDMJAWUWLK-UHFFFAOYSA-N

SMILES

C=CO

Solubility

Soluble (NTP, 1992)
Soluble in water; sparingly soluble in ethanol
Soluble in water
Solubility in water: good
Water solubility increases as molecular weight decreases
Slightly soluble in ethanol, but insoluble in other organic solvents
For more Solubility (Complete) data for POLYVINYL ALCOHOL (6 total), please visit the HSDB record page.

Canonical SMILES

C=CO

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